molecular formula C4H10ClN3 B6602908 5-hydrazinyl-3,4-dihydro-2H-pyrrolehydrochloride CAS No. 2648996-55-6

5-hydrazinyl-3,4-dihydro-2H-pyrrolehydrochloride

Cat. No.: B6602908
CAS No.: 2648996-55-6
M. Wt: 135.59 g/mol
InChI Key: YZJBOTNMSWRAMP-UHFFFAOYSA-N
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Description

5-hydrazinyl-3,4-dihydro-2H-pyrrolehydrochloride is a chemical compound with the molecular formula C4H10ClN3 and a molecular weight of 135.6 g/mol . It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes nitrogen atoms. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

The synthesis of 5-hydrazinyl-3,4-dihydro-2H-pyrrolehydrochloride typically involves the reaction of hydrazine with a suitable pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-hydrazinyl-3,4-dihydro-2H-pyrrolehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-hydrazinyl-3,4-dihydro-2H-pyrrolehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-hydrazinyl-3,4-dihydro-2H-pyrrolehydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

5-hydrazinyl-3,4-dihydro-2H-pyrrolehydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

3,4-dihydro-2H-pyrrol-5-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3.ClH/c5-7-4-2-1-3-6-4;/h1-3,5H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJBOTNMSWRAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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